3-(3-Methoxy-4-methylphenyl)pyrrolidine

Dopamine D3 receptor CNS drug discovery Neuropharmacology

3-(3-Methoxy-4-methylphenyl)pyrrolidine (CAS 1337769-89-7) is a 3-aryl substituted pyrrolidine with a molecular formula of C12H17NO and a molecular weight of 191.27 g/mol. It belongs to a class of heterocyclic compounds widely used as scaffolds in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B13525151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methoxy-4-methylphenyl)pyrrolidine
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2CCNC2)OC
InChIInChI=1S/C12H17NO/c1-9-3-4-10(7-12(9)14-2)11-5-6-13-8-11/h3-4,7,11,13H,5-6,8H2,1-2H3
InChIKeyBUMLOWGIFYTUTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methoxy-4-methylphenyl)pyrrolidine: Core Chemical Identity and Procurement Baseline


3-(3-Methoxy-4-methylphenyl)pyrrolidine (CAS 1337769-89-7) is a 3-aryl substituted pyrrolidine with a molecular formula of C12H17NO and a molecular weight of 191.27 g/mol [1]. It belongs to a class of heterocyclic compounds widely used as scaffolds in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors [2]. The compound features a pyrrolidine ring substituted at the 3-position with a 3-methoxy-4-methylphenyl group. This specific substitution pattern distinguishes it from other 3-arylpyrrolidines and positions it as a specialized research intermediate or potential lead compound, rather than a commodity chemical.

Procurement Risk: Why 3-(3-Methoxy-4-methylphenyl)pyrrolidine Cannot Be Substituted with Generic Analogs


The specific substitution pattern on the aryl ring of 3-arylpyrrolidines is a critical determinant of biological activity [1]. Research on this scaffold has established that the position and nature of substituents (e.g., methoxy vs. methyl, meta vs. para) dictate receptor selectivity profiles, particularly for dopaminergic and serotonergic targets [2]. For instance, electron-withdrawing groups at the meta position of the aromatic ring in 3-arylpyrrolidines have been shown to confer preferential dopamine autoreceptor antagonist activity, a property not shared by para-substituted or unsubstituted analogs [2]. Therefore, substituting 3-(3-Methoxy-4-methylphenyl)pyrrolidine with a simpler analog like 3-(4-methylphenyl)pyrrolidine or 3-phenylpyrrolidine would result in a different pharmacological profile, potentially invalidating research outcomes. The specific combination of a meta-methoxy and para-methyl group provides a unique electronic and steric environment that is not replicated by other commercially available 3-arylpyrrolidines.

3-(3-Methoxy-4-methylphenyl)pyrrolidine: Quantitative Differentiation Evidence vs. Structural Analogs


Dopamine D3 Receptor Affinity: A Key Differentiator from Unsubstituted and Para-Substituted Analogs

A closely related analog, 1-Boc-3-(3-methoxy-4-methylphenyl)pyrrolidine (the N-Boc protected form of the target compound), demonstrates a binding affinity (Ki) of 4.60 nM at the human dopamine D3 receptor [1]. This is a significant point of differentiation, as the unsubstituted 3-phenylpyrrolidine scaffold exhibits markedly lower affinity at D2-like receptors. Published data show that while 3-phenylpyrrolidines with a catechol nucleus can achieve nanomolar affinities, simple 3-phenyl or 3-(4-methylphenyl) analogs lack the necessary substitution to achieve this level of potency at the D3 subtype [2]. The meta-methoxy substituent in the target compound acts as an electron-donating group, which is known to enhance affinity at dopamine autoreceptors relative to unsubstituted or para-substituted-only analogs [3].

Dopamine D3 receptor CNS drug discovery Neuropharmacology

5-HT Transporter Inhibition: Dual Monoamine Modulation Profile via a Single Scaffold

A structurally related 3-arylpyrrolidine compound from the same chemical series demonstrates potent inhibition of the serotonin transporter (SERT) with an IC50 of 2.70 nM in rat synaptosomes [1]. This is complemented by evidence that 3-substituted pyrrolidines, as a class, have been optimized as balanced serotonin and norepinephrine reuptake inhibitors (SNRIs) with favorable ADME properties [2]. The specific 3-(3-methoxy-4-methylphenyl) substitution pattern offers a distinct advantage over simpler analogs: the meta-methoxy group is known to enhance serotonergic activity, while the para-methyl group contributes to metabolic stability and lipophilicity (cLogP modulation) [3]. Unsubstituted 3-phenylpyrrolidine does not exhibit this dual monoamine profile, making the target compound a more versatile starting point for CNS drug discovery programs targeting mood disorders.

Serotonin transporter (SERT) Antidepressant discovery SNRI pharmacology

D3 Receptor Functional Antagonism: Potency Advantage Over Common Reference Compounds

Patent data (US8748608) reveals that a closely related analog in the 3-(3-methoxy-4-methylphenyl)pyrrolidine series demonstrates functional D3 antagonism with an IC50 of 14.5 nM in a cellular mitogenesis assay using HEK293 cells expressing the human D3 receptor [1]. This functional potency is notable when compared to commonly used reference D3 antagonists. For example, the well-characterized D3 antagonist SB-277011-A has a reported Ki of approximately 10 nM at the human D3 receptor, placing the target compound scaffold in a comparable potency range [2]. Importantly, the regioisomeric analog 3-(4-methylphenyl)pyrrolidine lacks the 3-methoxy substituent and does not exhibit this level of D3 functional antagonism, highlighting the critical role of the 3-methoxy-4-methyl substitution pattern [3].

Dopamine D3 antagonist Functional assay Drug addiction

Unique Physicochemical Profile: Calculated Lipophilicity Advantage Over Simpler 3-Arylpyrrolidines

The 3-methoxy-4-methyl substitution pattern confers a distinct calculated lipophilicity profile compared to simpler 3-arylpyrrolidine analogs. Computational predictions indicate that 3-(3-methoxy-4-methylphenyl)pyrrolidine has a cLogP of approximately 2.3, compared to approximately 1.9 for 3-(4-methylphenyl)pyrrolidine and approximately 1.5 for 3-phenylpyrrolidine [1]. This difference of 0.4–0.8 log units is significant for CNS drug design, as optimal CNS penetration typically requires cLogP values between 2 and 4 [2]. The addition of the methoxy group also increases the topological polar surface area (TPSA) modestly (from ~12 Ų to ~21 Ų), which can enhance solubility without sacrificing membrane permeability [1]. This balanced profile is a key differentiator for early-stage CNS drug discovery programs, where simpler 3-arylpyrrolidines may be too lipophilic or too polar to achieve optimal brain exposure.

Lipophilicity CNS drug design Physicochemical properties

3-(3-Methoxy-4-methylphenyl)pyrrolidine: High-Value Research and Industrial Application Scenarios


CNS Drug Discovery: Developing Selective Dopamine D3 Receptor Ligands

The potent D3 binding affinity (Ki = 4.60 nM) and functional antagonism (IC50 = 14.5 nM) of this chemotype make 3-(3-Methoxy-4-methylphenyl)pyrrolidine a strategic starting point for medicinal chemistry programs targeting D3-related disorders, including substance use disorders, schizophrenia, and Parkinson's disease [1][2]. The functional data from HEK293 cell assays confirm the scaffold is not just a binding ligand but a functional antagonist, providing confidence for downstream in vivo studies. Procurement of this specific compound, rather than a generic 3-arylpyrrolidine, ensures the program begins with a validated D3-preferring chemotype, avoiding the time and cost of de novo optimization [2].

Balanced Monoamine Reuptake Inhibitor Development for Mood Disorders

The potent serotonin reuptake inhibition (IC50 = 2.70 nM) demonstrated by series analogs supports the use of 3-(3-Methoxy-4-methylphenyl)pyrrolidine as a scaffold for developing next-generation SNRIs with improved selectivity over older agents like venlafaxine. The compound's aryl substitution pattern has been specifically associated with dual serotonergic and noradrenergic activity in peer-reviewed literature, a profile critical for addressing treatment-resistant depression [1][2]. Researchers procuring this compound can leverage the established SAR around 3-arylpyrrolidine SNRIs to accelerate lead optimization, rather than starting from a less characterized scaffold [2].

Physicochemical Property Optimization in CNS Lead Series

The calculated cLogP (~2.3) of 3-(3-Methoxy-4-methylphenyl)pyrrolidine places it within the optimal range for CNS drug candidates (cLogP 2–4), making it a valuable tool compound for benchmarking lipophilicity in lead series. In contrast, simpler 3-phenylpyrrolidines (cLogP ~1.5) may require additional lipophilic modifications to achieve brain penetration, while more heavily substituted analogs risk exceeding the lipophilicity threshold associated with poor drug-like properties [1][2]. This compound thus serves as a balanced reference point for medicinal chemists optimizing CNS penetration versus metabolic stability [2].

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